molecular formula C2H8O9P2Re B130890 rhenium-186 HEDP CAS No. 140709-07-5

rhenium-186 HEDP

货号 B130890
CAS 编号: 140709-07-5
分子量: 423.98 g/mol
InChI 键: OTWVIYXCRFLDJW-QMVMUTFZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rhenium-186 HEDP is a radiopharmaceutical which has been used for the treatment of painful bone metastases. It is a beta-emitting radionuclide that is used for targeted radiation therapy. Rhenium-186 HEDP has been synthesized through a variety of methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

作用机制

Rhenium-186 HEDP works by emitting beta particles which target cancer cells in the bone. The beta particles penetrate the cancer cells and cause damage to their DNA, leading to cell death. The radiation also helps to relieve pain associated with bone metastases.

生化和生理效应

Rhenium-186 HEDP has been shown to have minimal toxicity and side effects. It is rapidly cleared from the body and does not accumulate in normal tissues. It has been shown to be effective in reducing pain associated with bone metastases and improving quality of life for patients.

实验室实验的优点和局限性

Rhenium-186 HEDP has several advantages for lab experiments, including its ease of synthesis and its ability to target cancer cells specifically. However, it also has limitations, such as its short half-life and the need for specialized equipment to handle radioactive materials.

未来方向

There are several future directions for the use of rhenium-186 HEDP in cancer treatment. One potential direction is the use of rhenium-186 HEDP in combination with other therapies, such as chemotherapy or immunotherapy. Another potential direction is the development of new radiopharmaceuticals that target other types of cancer. Additionally, there is ongoing research into the use of rhenium-186 HEDP for the treatment of other conditions, such as arthritis and osteoporosis.
In conclusion, rhenium-186 HEDP is a promising radiopharmaceutical for the treatment of painful bone metastases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its potential in cancer treatment and other applications.

合成方法

Rhenium-186 HEDP can be synthesized through a variety of methods, including the use of a generator system. The generator system involves the use of a parent isotope, tungsten-188, which decays into rhenium-188. Rhenium-188 is then eluted from the generator and used to synthesize rhenium-186 HEDP through a series of chemical reactions.

科学研究应用

Rhenium-186 HEDP has been studied extensively for its use in targeted radiation therapy for the treatment of painful bone metastases. It has also been studied for its potential use in the treatment of other types of cancer, such as prostate cancer and liver cancer.

属性

CAS 编号

140709-07-5

产品名称

rhenium-186 HEDP

分子式

C2H8O9P2Re

分子量

423.98 g/mol

IUPAC 名称

(1-hydroxy-1-phosphonooxyethyl) dihydrogen phosphate;rhenium-186

InChI

InChI=1S/C2H8O9P2.Re/c1-2(3,10-12(4,5)6)11-13(7,8)9;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);/i;1+0

InChI 键

OTWVIYXCRFLDJW-QMVMUTFZSA-N

手性 SMILES

CC(O)(OP(=O)(O)O)OP(=O)(O)O.[186Re]

SMILES

CC(O)(OP(=O)(O)O)OP(=O)(O)O.[Re]

规范 SMILES

CC(O)(OP(=O)(O)O)OP(=O)(O)O.[Re]

其他 CAS 编号

140709-07-5

同义词

(186Re)-hydroxyethylidene diphosphonate
186Re HEDP
rhenium-186 HEDP
rhenium-188 HEDP
rhenium-188 hydroxyethylidene diphosphonate
rhenium-hydroxyethylidene diphosphonate

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。